molecular formula C34H31N4Na3O7 B3157106 trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate CAS No. 84581-15-7

trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate

Cat. No.: B3157106
CAS No.: 84581-15-7
M. Wt: 676.6 g/mol
InChI Key: MYZGFRNUDDCPBZ-OXFMNZCISA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate is a useful research compound. Its molecular formula is C34H31N4Na3O7 and its molecular weight is 676.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 676.18858219 g/mol and the complexity rating of the compound is 1810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Identification and Analysis of Porphyrins : A study identified a group of tetracarboxylate porphyrins in faeces from patients with symptomatic cutaneous hepatic porphyria and rats with porphyria due to hexachlorobenzene poisoning. This research provides significant insights into the biochemical pathways and diagnostic markers for certain types of porphyria (Elder, 1972).

  • Synthesis for Conjugates with Biomolecules : Another study focused on the synthesis of porphyrin conjugates with oligomeric biomolecules. This research demonstrates the potential applications of these compounds in the field of bioconjugate chemistry (Jadhav et al., 2016).

  • Application in MRI Contrast Agents : Research on trisodium [(3β,5β,12α)-3-[[4(S)-4-[Bis[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]amino-kN]-4-(carboxy-kO)-1-oxobutyl]amino]-12-hydroxycholan-24-oato(6-)]gadolinate(3-)] highlighted its development as a contrast agent for MRI coronary angiography. This illustrates its importance in medical imaging and diagnostics (Anelli et al., 2009).

  • Functionalization for Biological Applications : A study on the functionalization of OEP-based benzochlorins aimed at developing carbohydrate-conjugated photosensitizers. This research holds promise for targeting specific proteins and could have significant implications in medicinal chemistry and drug delivery systems (Li et al., 2004).

  • Photodynamic Therapy : The photodynamic effect of cationic porphyrins was investigated in a study focusing on the inactivation of Escherichia coli. This research contributes to the understanding of photodynamic therapy, a treatment modality for various diseases including cancer (Spesia et al., 2005).

Properties

CAS No.

84581-15-7

Molecular Formula

C34H31N4Na3O7

Molecular Weight

676.6 g/mol

IUPAC Name

trisodium;3-[(2S,3S,12E)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate

InChI

InChI=1S/C34H34N4O7.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;/h6,11-14,16,20,37,39H,1,7-10H2,2-5H3,(H,40,41)(H,42,43)(H,44,45);;;/q;3*+1/p-3/b22-14+,24-11?,25-12?,26-13?,32-21?;;;/t16-,20-;;;/m0.../s1

InChI Key

MYZGFRNUDDCPBZ-OXFMNZCISA-K

Isomeric SMILES

CCC\1=C2C=C3C(=C(C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)O)C.[Na+].[Na+].[Na+]

SMILES

CCC1=C2C=C3C(=C(C(=N3)C(=C4C(C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)O)C.[Na+].[Na+].[Na+]

Canonical SMILES

CCC1=C2C=C3C(=C(C(=N3)C(=C4C(C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)O)C.[Na+].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate
Reactant of Route 2
trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate
Reactant of Route 3
trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate
Reactant of Route 4
trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate
Reactant of Route 5
trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate
Reactant of Route 6
trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.